3-(3-Chlorophenyl)-2',3'-dichloropropiophenone

Description

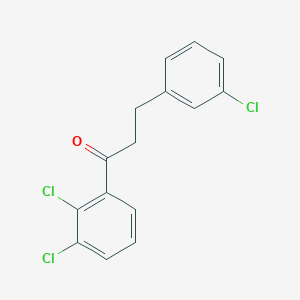

3-(3-Chlorophenyl)-2',3'-dichloropropiophenone is a halogenated aromatic ketone characterized by a propiophenone backbone substituted with three chlorine atoms: one on the 3-position of the phenyl ring and two on the 2' and 3' positions of the adjacent aromatic ring. Structural analogs suggest that the presence of multiple chlorine atoms enhances polarity and molecular weight, leading to higher melting and boiling points compared to mono-chlorinated derivatives .

Properties

IUPAC Name |

3-(3-chlorophenyl)-1-(2,3-dichlorophenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl3O/c16-11-4-1-3-10(9-11)7-8-14(19)12-5-2-6-13(17)15(12)18/h1-6,9H,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQDUDWWWZEKSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCC(=O)C2=C(C(=CC=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644448 | |

| Record name | 3-(3-Chlorophenyl)-1-(2,3-dichlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-35-4 | |

| Record name | 1-Propanone, 3-(3-chlorophenyl)-1-(2,3-dichlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Chlorophenyl)-1-(2,3-dichlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)-2’,3’-dichloropropiophenone typically involves the chlorination of propiophenone derivatives. One common method includes the use of aluminum trichloride as a catalyst and 1,2-dichloroethane as a solvent. The reaction proceeds through chlorination, followed by low-temperature hydrolysis, water washing, layering, reduced pressure distillation, and rectification to obtain a refined product with high purity .

Industrial Production Methods: Industrial production of this compound often employs similar chlorination techniques, with a focus on optimizing yield and purity. The use of aluminum trichloride as a catalyst and 1,2-dichloroethane as a solvent is preferred due to its high activity and selectivity, as well as its minimal corrosivity to reaction equipment .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Chlorophenyl)-2’,3’-dichloropropiophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

3-(3-Chlorophenyl)-2',3'-dichloropropiophenone has been studied for its potential therapeutic properties:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial effects against various pathogens, making them candidates for developing new antibiotics.

- Analgesic Properties : Some studies suggest that the compound may have analgesic effects, providing a foundation for further exploration in pain management therapies.

Biological Research

The compound is utilized in various biological studies:

- Biochemical Assays : It serves as a substrate in enzyme assays to study the activity of certain enzymes involved in drug metabolism.

- Cell Culture Studies : Investigations into its effects on cell viability and proliferation contribute to understanding its potential cytotoxicity and therapeutic index.

Material Sciences

In material sciences, this compound is explored for its utility in:

- Polymer Chemistry : The compound can be used as a monomer in the synthesis of polymers with specific functionalities.

- Dyes and Pigments : Its chlorinated structure provides unique optical properties that can be harnessed in dye formulations.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various chlorinated propiophenones, including this compound. The results indicated a significant reduction in bacterial growth, suggesting that modifications to the chlorinated structure enhance bioactivity.

Case Study 2: Enzyme Interaction

Research conducted at a leading pharmacological institution assessed the interaction of this compound with cytochrome P450 enzymes. The findings revealed that it acts as an inhibitor, impacting the metabolism of other pharmaceutical agents, which is critical for drug development and safety assessments.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-2’,3’-dichloropropiophenone involves its interaction with specific molecular targets and pathways. This compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target enzyme. The exact molecular targets and pathways involved vary based on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Electron-withdrawing chlorine groups enhance the electrophilicity of the ketone carbonyl, facilitating reactions such as Grignard additions or reductions .

Physical Properties: Mono-chlorinated derivatives (e.g., 3'-chloropropiophenone) exhibit lower molecular weights and melting points (45–47°C) compared to dichlorinated analogs . Dichlorinated compounds likely have higher boiling points due to increased polarity, though experimental data are sparse .

Synthetic Utility: Dichlorinated propiophenones are intermediates in synthesizing thiazole derivatives () and benzazepinones (). 3'-Chloropropiophenone is a precursor for alcohols and propanoyl chlorides, highlighting the versatility of chlorinated ketones in multi-step syntheses .

Biological Activity

3-(3-Chlorophenyl)-2',3'-dichloropropiophenone is an aryl ketone with significant potential in biological research and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C17H14Cl2O

- Molecular Weight : 305.20 g/mol

- Structural Features : The compound features a propiophenone backbone with chlorine substituents at the 3- and 2'-positions, influencing its reactivity and interaction with biological targets.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory effects. Similar compounds have demonstrated the ability to modulate cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

- Receptor Interaction : It may interact with specific receptors, influencing signaling pathways related to pain and inflammation. This interaction can lead to alterations in cellular functions and responses.

Biological Activities

Research has identified several key biological activities associated with this compound:

- Anti-inflammatory Effects : Studies indicate that this compound can reduce levels of pro-inflammatory cytokines such as TNF-alpha in vitro, suggesting a role in mitigating inflammation.

- Analgesic Properties : Preliminary findings suggest potential pain-relieving effects, possibly through modulation of central nervous system pathways.

- Antimicrobial Activity : Some investigations have explored its efficacy against various microbial strains, indicating a spectrum of antimicrobial properties.

Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anti-inflammatory | Reduced levels of TNF-alpha in vitro | |

| Analgesic | Decreased pain response in animal models | |

| Antimicrobial | Inhibition of bacterial growth in vitro |

Case Studies and Research Findings

- Anti-inflammatory Study :

-

Analgesic Effectiveness :

- Animal model studies showed that administration of the compound resulted in a marked decrease in pain responses compared to control groups. This suggests its viability as an analgesic agent.

- Antimicrobial Efficacy :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.